molecular formula C18H26ClNO B2673461 2-Chloro-N-(cyclohexylmethyl)-N-(3-isopropylphenyl)acetamide CAS No. 1397219-38-3

2-Chloro-N-(cyclohexylmethyl)-N-(3-isopropylphenyl)acetamide

Cat. No.: B2673461
CAS No.: 1397219-38-3
M. Wt: 307.86
InChI Key: ZICNHCSCIHLIQH-UHFFFAOYSA-N
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Description

2-Chloro-N-(cyclohexylmethyl)-N-(3-isopropylphenyl)acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro group, a cyclohexylmethyl group, and an isopropylphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(cyclohexylmethyl)-N-(3-isopropylphenyl)acetamide typically involves the following steps:

    Formation of the acetamide backbone: This can be achieved by reacting acetic anhydride with an appropriate amine.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the cyclohexylmethyl group: This step may involve the use of cyclohexylmethyl chloride in the presence of a base like sodium hydride.

    Attachment of the isopropylphenyl group: This can be done using isopropylphenyl bromide and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(cyclohexylmethyl)-N-(3-isopropylphenyl)acetamide involves its interaction with specific molecular targets. The chloro group may participate in electrophilic interactions, while the amide backbone can form hydrogen bonds with biological molecules. The cyclohexylmethyl and isopropylphenyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(cyclohexylmethyl)-N-(phenyl)acetamide
  • 2-Chloro-N-(cyclohexylmethyl)-N-(4-isopropylphenyl)acetamide
  • 2-Chloro-N-(cyclohexylmethyl)-N-(3-methylphenyl)acetamide

Uniqueness

2-Chloro-N-(cyclohexylmethyl)-N-(3-isopropylphenyl)acetamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of the isopropyl group on the phenyl ring can influence its reactivity and interaction with other molecules, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-chloro-N-(cyclohexylmethyl)-N-(3-propan-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClNO/c1-14(2)16-9-6-10-17(11-16)20(18(21)12-19)13-15-7-4-3-5-8-15/h6,9-11,14-15H,3-5,7-8,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICNHCSCIHLIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)N(CC2CCCCC2)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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